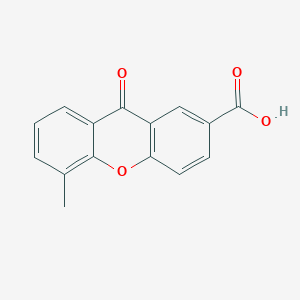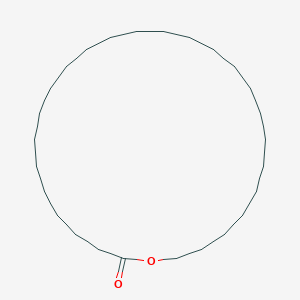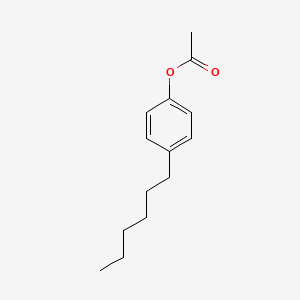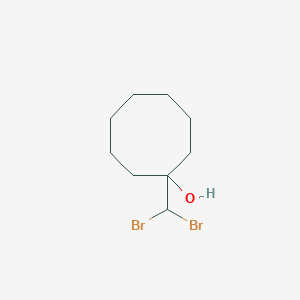
1-(Dibromomethyl)cyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibromomethyl)cyclooctan-1-ol is an organic compound with the molecular formula C9H16Br2O It is a derivative of cyclooctanol, where the hydroxyl group is attached to a cyclooctane ring, and the methyl group is substituted with two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)cyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The process typically involves the following steps:
Bromination of Cyclooctanol: Cyclooctanol is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dibromomethyl)cyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cyclooctanol derivatives with different substituents can be formed.
Elimination Products: Alkenes such as cyclooctene can be produced.
Oxidation Products: Ketones or carboxylic acids derived from cyclooctanol.
Aplicaciones Científicas De Investigación
1-(Dibromomethyl)cyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dibromomethyl)cyclooctan-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity:
Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The compound can undergo elimination reactions to form double bonds, altering its chemical structure.
Oxidation: The hydroxyl group can be oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(Dibromomethyl)cyclooctan-1-ol can be compared with other similar compounds such as:
Cyclooctanol: The parent compound, which lacks the bromine substituents.
1-Bromocyclooctanol: A similar compound with only one bromine atom.
Cyclooctanone: The oxidized form of cyclooctanol.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The combination of the cyclooctane ring and the dibromomethyl group makes it a valuable compound for various chemical transformations and research studies.
Propiedades
Número CAS |
54371-08-3 |
|---|---|
Fórmula molecular |
C9H16Br2O |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
1-(dibromomethyl)cyclooctan-1-ol |
InChI |
InChI=1S/C9H16Br2O/c10-8(11)9(12)6-4-2-1-3-5-7-9/h8,12H,1-7H2 |
Clave InChI |
NSMTVXIPIBMZSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)(C(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


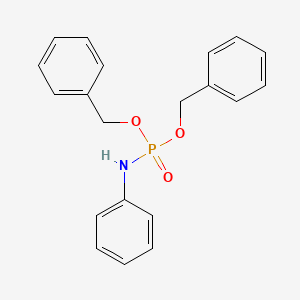
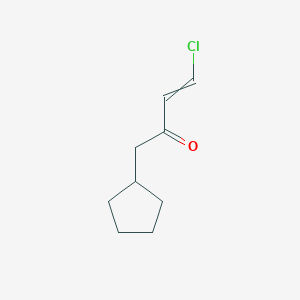
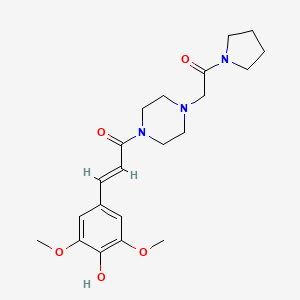
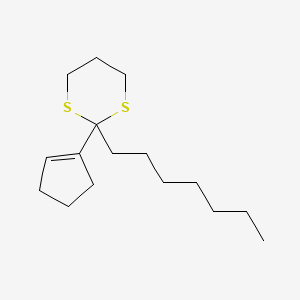
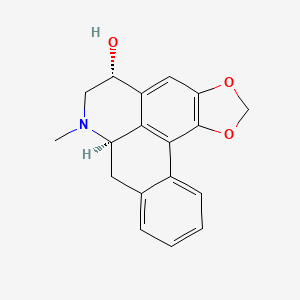
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
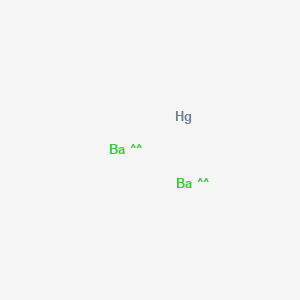
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
